molecular formula C7H14O B3384585 3,4-Dimethyl-2-pentanone CAS No. 565-78-6

3,4-Dimethyl-2-pentanone

Cat. No.: B3384585
CAS No.: 565-78-6
M. Wt: 114.19 g/mol
InChI Key: QXHRQZNDMYRDPA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-pentanone, also known as diisopropyl ketone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a characteristic odor and is used in various chemical applications. The compound is part of the ketone family, characterized by a carbonyl group (C=O) bonded to two alkyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-2-pentanone can be synthesized through several methods. One common laboratory method involves the ketonic decarboxylation of propanoic acid using metal oxide catalysts. The reaction is conducted in a tube furnace, where two molecules of propanoic acid react to form this compound, carbon dioxide, and water .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of magnesium alkoxyl ethyl malonate with 2-dimethyl butyryl chloride. This process involves the preparation of 2,2-dimethyl butyryl ethyl malonate, which is then converted into this compound .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl-2-pentanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

3,4-Dimethyl-2-pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-pentanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This property makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of chemical products .

Comparison with Similar Compounds

  • 2,4-Dimethyl-3-pentanone
  • 4,4-Dimethyl-2-pentanone
  • 3-Pentanone

Comparison: 3,4-Dimethyl-2-pentanone is unique due to its specific structure, which influences its reactivity and applications. Compared to 2,4-Dimethyl-3-pentanone and 4,4-Dimethyl-2-pentanone, this compound has different steric and electronic properties, affecting its behavior in chemical reactions. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,4-dimethylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(2)6(3)7(4)8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHRQZNDMYRDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337014
Record name 3,4-Dimethyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-78-6
Record name 3,4-Dimethyl-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethyl-2-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpentan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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